molecular formula C16H19NO3 B6664437 2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid

2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid

Cat. No.: B6664437
M. Wt: 273.33 g/mol
InChI Key: PLVZSVNWJAXGHP-UHFFFAOYSA-N
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Description

2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid can be achieved through a series of organic reactions. One common method involves the reaction of phenyl pyruvate with suitable enones under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This reaction typically yields products with anti-configuration . Another approach involves the use of [3,3]-sigmatropic rearrangement, which is a convenient way to achieve regio- and stereoselective C−C and C−X bond-forming reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-ylamino)benzoic acid
  • 1-Cyclohexene-1-carboxylic acid
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

2-[3-(Cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid is unique due to its specific structural features, which include a cyclohexene ring and a benzoic acid moiety

Properties

IUPAC Name

2-[3-(cyclohex-3-en-1-ylamino)-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(17-13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(19)20/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVZSVNWJAXGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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